molecular formula C22H18ClN3O5S2 B2748267 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide CAS No. 922701-09-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide

Cat. No.: B2748267
CAS No.: 922701-09-5
M. Wt: 503.97
InChI Key: YCOXMGBRWSULIB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O5S2 and its molecular weight is 503.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound belongs to a broader class of molecules that have been synthesized and characterized to explore their potential applications in medicinal chemistry. For instance, the synthesis of similar compounds involves multistep chemical reactions, starting from basic building blocks such as substituted anthranilic acids, aminoquinazolines, and substituted benzene sulphonamides, aiming to explore their diuretic, antihypertensive, and anti-diabetic potentials in various models (Rahman et al., 2014).

Additionally, the molecular docking studies of sulfonamide derivatives, including similar compounds, have shown potential antimalarial activity and interactions with COVID-19 drug targets, demonstrating the versatility of these compounds in drug discovery (Fahim & Ismael, 2021).

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : Compounds within this chemical family have been synthesized and tested for their antimicrobial and antifungal activities. For example, new pyridine derivatives have shown significant activities against various bacterial and fungal strains (Patel & Agravat, 2007). This highlights the potential application of such compounds in developing new antimicrobial agents.

  • Cancer Research : The synthesis of novel compounds with specific structural features has been directed towards evaluating their anti-inflammatory and analgesic properties, which are crucial in the development of new cancer treatments (Abu‐Hashem et al., 2020).

  • Inhibition of Carbonic Anhydrase : The inhibition of carbonic anhydrase by sulfonamide derivatives, including compounds with similar structural motifs, has been explored for their potential applications in treating conditions like glaucoma (Graham et al., 1989).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O5S2/c1-30-13-7-9-14(10-8-13)33(28,29)26-17-6-4-3-5-15(17)21(27)25-22-24-19-18(31-2)12-11-16(23)20(19)32-22/h3-12,26H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXMGBRWSULIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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